Isoamylamine

概要

説明

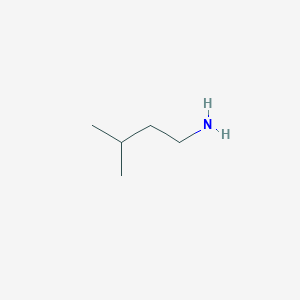

イソアミルアミンは、3-メチルブチルアミンとしても知られており、分子式がC5H13Nの有機化合物です。これは第一級アミンであり、分岐アルキル鎖が特徴です。イソアミルアミンは無色の液体で、強い魚臭があり、水と有機溶媒に可溶です。これは、医薬品、農薬、その他の有機化合物の合成によく使用されます。

2. 製法

合成経路と反応条件: イソアミルアミンは、いくつかの方法で合成できます。一般的な方法の1つは、触媒の存在下でイソアミルアルコールとアンモニアを反応させることです。反応は次のように進行します: [ \text{(CH}3\text{)}_2\text{CHCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

別な方法は、パラジウムや白金などの金属触媒の存在下で、イソアミル亜硝酸を水素で還元することです: [ \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NO}_2 + 3\text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + 2\text{H}_2\text{O} ]

工業生産方法: 工業的には、イソアミルアミンは、イソアミルニトリルの触媒的加水素化によって製造されることが多いです。このプロセスには、高圧および高温条件下で金属触媒と水素ガスを使用することが含まれます。

準備方法

Synthetic Routes and Reaction Conditions: Isoamylamine can be synthesized through several methods. One common method involves the reaction of isoamyl alcohol with ammonia in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{OH} + \text{NH}_3 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} ]

Another method involves the reduction of isoamyl nitrite with hydrogen in the presence of a metal catalyst such as palladium or platinum: [ \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NO}_2 + 3\text{H}_2 \rightarrow \text{(CH}_3\text{)}_2\text{CHCH}_2\text{CH}_2\text{NH}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of isoamyl nitrile. This process involves the use of a metal catalyst and hydrogen gas under high pressure and temperature conditions.

化学反応の分析

反応の種類: イソアミルアミンは、次のようなさまざまな化学反応を起こします:

酸化: イソアミルアミンは酸化してイソアミル亜硝酸を生成できます。

還元: イソアミルアミンは還元してイソアミルアルコールを生成できます。

置換: イソアミルアミンは、ハロアルカンと求核置換反応を起こして、第二級アミンと第三級アミンを生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: 一般的な試薬には、ハロアルカンと酸塩化物があります。

生成される主要な生成物:

酸化: イソアミル亜硝酸。

還元: イソアミルアルコール。

置換: 第二級アミンと第三級アミン。

科学的研究の応用

Chemical Synthesis

Isoamylamine serves as a crucial building block in the synthesis of various organic compounds. Its applications in chemical synthesis include:

- Pharmaceuticals : this compound is utilized as an intermediate in the production of active pharmaceutical ingredients (APIs) and plays a role in drug development processes.

- Agrochemicals : It is involved in synthesizing agrochemicals, contributing to the formulation of pesticides and herbicides.

- Rubber Chemicals : The compound is used in producing rubber chemicals, enhancing the properties of rubber products.

Biological Research

In biological research, this compound has been studied for its implications in several physiological processes:

- Enzyme Kinetics : this compound is employed as a substrate in biochemical assays to study enzyme kinetics, providing insights into metabolic pathways.

- Gut Microbiome Interaction : Recent studies indicate that this compound, produced by gut bacteria, may influence cognitive functions and neurodegenerative diseases. It promotes apoptosis in microglial cells by interacting with transcriptional regulators like p53, which enhances the expression of inflammatory genes such as S100A8 .

Medical Applications

This compound's potential therapeutic applications are noteworthy:

- Neuroprotection : Research suggests that targeting this compound pathways may offer strategies to mitigate age-related cognitive decline. In animal models, blocking this compound production improved cognitive performance .

- Antimicrobial Treatments : The compound exhibits antibacterial properties, suggesting its potential use in developing new antibiotics or enhancing existing treatments against resistant strains.

Industrial Applications

This compound is also utilized in various industrial processes:

- Dyes and Pigments : It serves as an intermediate in dye production, contributing to the formulation of colorants used in textiles and other materials .

- Corrosion Inhibitors : The compound is employed in formulations designed to prevent corrosion in metals and other materials .

Table 1: Summary of this compound Applications

| Application Area | Specific Uses |

|---|---|

| Chemical Synthesis | Pharmaceuticals, Agrochemicals, Rubber Chemicals |

| Biological Research | Enzyme Kinetics, Gut Microbiome Interaction |

| Medical Applications | Neuroprotection, Antimicrobial Treatments |

| Industrial Applications | Dyes and Pigments, Corrosion Inhibitors |

Table 2: Mechanisms of Action

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for various enzymes |

| Gene Regulation | Binds to DNA regions influencing gene expression |

| Apoptosis Induction | Promotes cell death in microglial cells |

Case Study 1: Cognitive Dysfunction

A study published in Nature highlighted how this compound levels increase with age due to gut microbiota changes. Researchers found that administering this compound to young mice led to cognitive decline, while blocking its production improved cognitive performance in older mice. This suggests a direct link between gut-derived metabolites and brain function .

Case Study 2: Antimicrobial Properties

Research conducted on this compound's antibacterial effects demonstrated its potential against resistant bacterial strains. The study indicated that this compound could enhance the efficacy of existing antibiotics, providing a promising avenue for combating antibiotic resistance.

作用機序

イソアミルアミンは、その用途に応じてさまざまなメカニズムを介してその効果を発揮します。生物系では、イソアミルアミンは酵素の基質として作用し、生化学的反応に関与することができます。また、細胞受容体やシグナル伝達経路と相互作用し、細胞プロセスに影響を与えることもできます。 たとえば、イソアミルアミンは、S100A8シグナル伝達経路を活性化することで、老齢マウスにおけるミクログリア細胞の死を促進し、認知機能の低下につながることが示されています {_svg_1}.

6. 類似の化合物との比較

イソアミルアミンは、エチルアミン、プロピルアミン、ブチルアミンなどの他の第一級アミンに似ています。その分岐アルキル鎖は、直鎖状の対応物と比較して、沸点が高いことや反応性が異なることなど、ユニークな特性を与えています。類似の化合物には以下が含まれます。

- エチルアミン (C2H7N)

- プロピルアミン (C3H9N)

- ブチルアミン (C4H11N)

イソアミルアミンの分岐構造により、立体障害が大きくなり、他の分子との反応性や相互作用に影響を与えます。

類似化合物との比較

Isoamylamine is similar to other primary amines such as ethylamine, propylamine, and butylamine. its branched alkyl chain gives it unique properties, such as higher boiling point and different reactivity compared to its linear counterparts. Similar compounds include:

- Ethylamine (C2H7N)

- Propylamine (C3H9N)

- Butylamine (C4H11N)

This compound’s branched structure makes it more sterically hindered, affecting its reactivity and interactions with other molecules.

生物活性

Isoamylamine, a branched-chain amine with the chemical formula , has garnered attention for its diverse biological activities. It is primarily known as a metabolite produced by gut bacteria and has implications in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on human health, and potential therapeutic applications.

This compound (IAA) is produced by gut microbiota, particularly from the Ruminococcaceae family. Research indicates that IAA plays a significant role in cognitive dysfunction, particularly in aging populations. The compound has been shown to promote apoptosis in microglial cells by interacting with the transcriptional regulator p53, which enhances the expression of the S100A8 gene involved in inflammatory responses in the brain .

Table 1: Mechanisms of Action of this compound

| Mechanism | Description |

|---|---|

| Transcriptional Regulation | IAA binds to the S100A8 promoter, facilitating DNA unwinding and p53 recruitment. |

| Microglial Apoptosis | Induces cell death in microglia, contributing to neuroinflammation. |

| Cognitive Dysfunction | Elevated levels in aged individuals correlate with cognitive decline. |

2. Effects on Human Health

The biological activity of this compound extends beyond cognitive effects. Studies have linked it to cardiovascular health, where it negatively correlates with septal wall thickness in patients with heart failure . This suggests a potential role in cardiac function regulation.

Case Study: Cognitive Dysfunction and Gut Microbiome

A study involving aged mice demonstrated that oral administration of this compound resulted in significant cognitive decline compared to controls. This decline was associated with increased levels of inflammatory markers and apoptosis in brain tissues . Furthermore, elderly humans exhibited higher concentrations of IAA, suggesting that gut-derived metabolites may influence neurodegenerative processes.

3. Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties. Recent findings indicate that derivatives of this compound exhibit antibacterial activity against various strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 3.125 to 12.5 μg/mL .

Table 2: Antibacterial Activity of this compound Derivatives

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Bacillus subtilis | 3.125 |

| Bacillus megaterium | 3.125 |

| Shigella dysenteriae | 6.25 |

4. Implications for Therapeutic Applications

Given its biological activities, this compound presents potential therapeutic avenues:

- Neuroprotection : Targeting this compound pathways may offer strategies for mitigating age-related cognitive decline.

- Antimicrobial Treatments : Its antibacterial properties suggest potential applications in developing new antibiotics or enhancing existing treatments against resistant bacterial strains.

特性

IUPAC Name |

3-methylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMFVGAAISNGQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

541-23-1 (hydrochloride) | |

| Record name | Isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7059355 | |

| Record name | 3-Methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

95.00 to 97.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water, propylene glycol, glycerin, oils, Soluble (in ethanol) | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.747-0.753 | |

| Record name | Isopentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

107-85-7 | |

| Record name | Isoamylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopentylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanamine, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-butanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPO0L33SHY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-60.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Methyl-1-butylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031659 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。